molecular formula C14H20N2 B14040839 1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole

1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole

Katalognummer: B14040839
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: SICQQZKJVSVYPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of a precursor compound in the presence of a catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or methanol . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-6a-methyloctahydropyrrolo[3,4-b]pyrrole can be compared with other pyrrole derivatives, such as:

Eigenschaften

Molekularformel

C14H20N2

Molekulargewicht

216.32 g/mol

IUPAC-Name

1-benzyl-6a-methyl-2,3,3a,4,5,6-hexahydropyrrolo[3,4-b]pyrrole

InChI

InChI=1S/C14H20N2/c1-14-11-15-9-13(14)7-8-16(14)10-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3

InChI-Schlüssel

SICQQZKJVSVYPO-UHFFFAOYSA-N

Kanonische SMILES

CC12CNCC1CCN2CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.